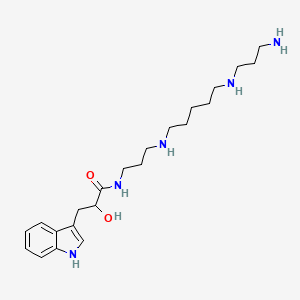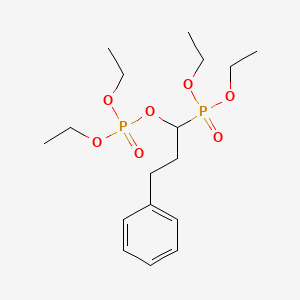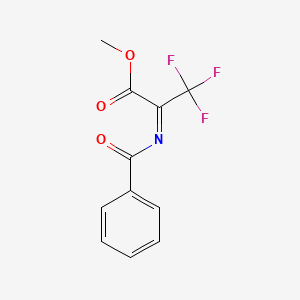
1,4-Naphthalenediol, 5,8-dihydro-6-(4-methyl-3-pentenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Naphthalenediol, 5,8-dihydro-6-(4-methyl-3-pentenyl)- is a chemical compound with a complex structure that includes a naphthalene core substituted with hydroxyl groups and a methyl-pentenyl side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,4-Naphthalenediol, 5,8-dihydro-6-(4-methyl-3-pentenyl)- can be synthesized through several methods. One common approach involves the reduction of 1,4-naphthoquinone using sodium dithionite. Another method includes the hydrolysis of 4-amino-1-naphthol with 20% sulfuric acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods may vary depending on the desired application and the availability of raw materials.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Naphthalenediol, 5,8-dihydro-6-(4-methyl-3-pentenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form naphthoquinones.
Reduction: Reduction reactions can convert it back to its diol form.
Substitution: It can undergo substitution reactions where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium dithionite is often used as a reducing agent.
Substitution: Various reagents can be used depending on the desired substitution, such as alkyl halides for alkylation reactions.
Major Products Formed
Oxidation: Naphthoquinones
Reduction: 1,4-Naphthalenediol
Substitution: Various substituted naphthalenes depending on the reagents used
Aplicaciones Científicas De Investigación
1,4-Naphthalenediol, 5,8-dihydro-6-(4-methyl-3-pentenyl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,4-Naphthalenediol, 5,8-dihydro-6-(4-methyl-3-pentenyl)- involves its interaction with various molecular targets and pathways. It can regulate antiproliferative processes through pathways involving p53, kinases, vascular endothelial growth factor receptor 2, COX-2, and protein activators of transcription (STAT3) . Additionally, it can inhibit signaling via EGFR-NF-kB and protein phosphatase Cdc25.
Comparación Con Compuestos Similares
Similar Compounds
- 1,4-Dihydroxynaphthalene
- 2-Acetyl-5,8-dihydro-6-(4-methyl-3-pentenyl)-1,4-naphthohydroquinone
- 1-Naphthalenemethanol, decahydro-5-(5-hydroxy-3-methyl-3-pentenyl)-1,4a-dimethyl-6-methylene-
Uniqueness
1,4-Naphthalenediol, 5,8-dihydro-6-(4-methyl-3-pentenyl)- is unique due to its specific substitution pattern and the presence of both hydroxyl and methyl-pentenyl groups. This unique structure imparts distinct chemical properties and potential biological activities that differentiate it from other similar compounds.
Propiedades
Número CAS |
177327-05-8 |
|---|---|
Fórmula molecular |
C16H20O2 |
Peso molecular |
244.33 g/mol |
Nombre IUPAC |
6-(4-methylpent-3-enyl)-5,8-dihydronaphthalene-1,4-diol |
InChI |
InChI=1S/C16H20O2/c1-11(2)4-3-5-12-6-7-13-14(10-12)16(18)9-8-15(13)17/h4,6,8-9,17-18H,3,5,7,10H2,1-2H3 |
Clave InChI |
GEOGVWFVOHPTNF-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCCC1=CCC2=C(C=CC(=C2C1)O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



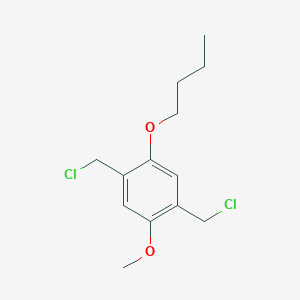

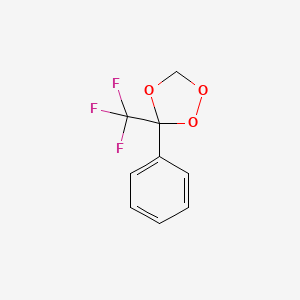
-lambda~5~-phosphane](/img/structure/B14278566.png)
![2-[4-(Buta-1,3-diyn-1-YL)phenyl]-1,3-dioxolane](/img/structure/B14278567.png)
![5-Acetyl-2-[(but-3-en-1-yl)oxy]benzonitrile](/img/structure/B14278572.png)


